
(3-Methoxypropyl)zinc bromide, 0.5 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a white, crystalline solid with a melting point of 89-90°C. It is a strong nucleophile, which makes it useful in organic synthesis reactions. It is also used in the preparation of organometallic compounds, such as zinc carbenes and zinc enolates. In addition, it has been used in the synthesis of polymers and in the study of biochemical and physiological effects.
Scientific Research Applications
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has a variety of scientific research applications. It is used in the synthesis of organometallic compounds, such as zinc carbenes and zinc enolates. These compounds can be used as catalysts in organic synthesis reactions, such as the Wittig reaction. In addition, it has been used in the synthesis of polymers, such as poly(ethylene oxide) and poly(propylene oxide). It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)zinc bromide, 0.5 M in THF, is not fully understood. It is believed to act as a strong nucleophile, which means it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means it can accept electrons from other molecules. This allows it to form bonds with other molecules, such as enzymes and DNA.
Biochemical and Physiological Effects
This compound, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin, trypsin, and ribonuclease. It has also been shown to regulate gene expression in a variety of organisms, including bacteria, yeast, and plants. In addition, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable. It is also a strong nucleophile, which makes it useful in a variety of organic synthesis reactions. However, it is also a strong electrophile, which can make it difficult to work with in some experiments. In addition, it is highly toxic and should be handled with care.
Future Directions
There are a number of potential future directions for (3-Methoxypropyl)zinc bromide, 0.5 M in THF. It could be used to study the effect of zinc bromide on the activity of enzymes and the regulation of gene expression in a variety of organisms. It could also be used to study the effect of zinc bromide on the synthesis of polymers and other materials. In addition, it could be used to study the effect of zinc bromide on apoptosis in cancer cells. Finally, it could be used to study the effect of zinc bromide on other biochemical and physiological processes.
Synthesis Methods
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, can be synthesized by reacting zinc bromide with 3-methoxypropyl bromide in the presence of an aqueous base, such as sodium hydroxide. The reaction proceeds in a three-step process. In the first step, 3-methoxypropyl bromide is reacted with zinc bromide to form a zinc carbenoid. In the second step, the zinc carbenoid is reacted with the aqueous base to form the desired product, this compound. The third step involves the removal of any excess reagents and by-products.
properties
IUPAC Name |
bromozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSFPGBLXAROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

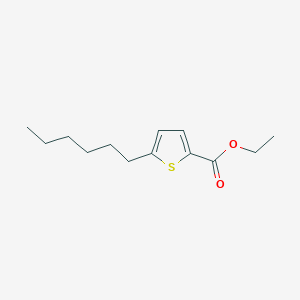
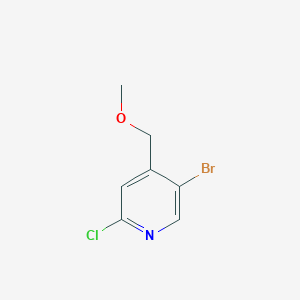

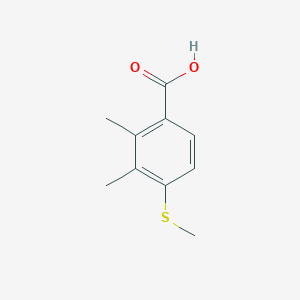




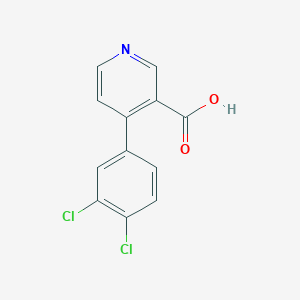

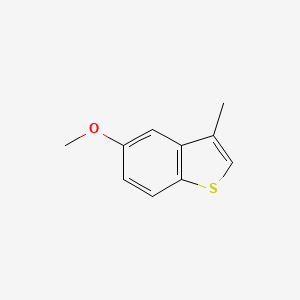

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
